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Compound of Interest

Compound Name:
1-(3-chlorophenyl)-1H-pyrrole-2,5-

dione

Cat. No.: B073901 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties,

synthesis, and potential biological activities of N-(3-chlorophenyl)maleimide. The information is

intended to support research and development efforts in medicinal chemistry, materials

science, and related fields.

Core Physicochemical Properties
N-(3-chlorophenyl)maleimide is a derivative of maleimide featuring a 3-chlorophenyl substituent

on the nitrogen atom. Its chemical structure combines the reactive maleimide ring with the

physicochemical characteristics imparted by the chlorinated aromatic moiety.

Quantitative Data Summary
The following tables summarize the key physicochemical properties of N-(3-

chlorophenyl)maleimide and its isomers for comparative analysis.
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Property

N-(3-

chlorophenyl)maleim

ide

N-(2-

chlorophenyl)maleim

ide

N-(4-

chlorophenyl)maleim

ide

Molecular Formula C₁₀H₆ClNO₂ C₁₀H₆ClNO₂ C₁₀H₆ClNO₂

Molecular Weight 207.62 g/mol [1] 207.61 g/mol 207.61 g/mol

Melting Point

Not explicitly found;

108 - 109 °C (for 2-

chloro isomer)[2]

108 - 109 °C[2]
109-110 °C, 115-120

°C[3]

Boiling Point
No data available;

likely decomposes
Not applicable[2]

350.6°C at 760 mmHg

(predicted, likely

decomposes)[3]

Appearance

Yellow solid (for 2-

and 4-chloro isomers)

[2]

Yellow solid[2] Yellow solid

Solubility

Soluble in Chloroform-

d, DMSO-d6.

Recrystallized from

ethanol, cyclohexane.

[1][2]

No explicit data
Recrystallized from

ethanol.[4]
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Spectroscopic Data N-(3-chlorophenyl)maleimide

¹H NMR (CDCl₃)

Spectral data available, but specific shifts for the

3-chloro isomer were not found in the initial

search. For the related N-(4-

chlorophenyl)maleimide in CDCl₃: δ (ppm): 7.43

(m, 2H, Ar-H), 7.32 (m, 2H, Ar-H), 6.85 (s, 2H,

HC=).

¹³C NMR (CDCl₃)

Spectral data available, but specific shifts for the

3-chloro isomer were not found in the initial

search. For the related N-(4-

chlorophenyl)maleimide in CDCl₃: δ (ppm):

169.1, 134.3, 133.7, 129.9, 129.3, 127.1.

Mass Spectrometry (GC-MS)
m/z (rel. int.): 207 (M+, 100) for the 4-chloro

isomer.

Experimental Protocols
Synthesis of N-(substituted-phenyl)maleimides
The synthesis of N-aryl maleimides, including chlorophenyl derivatives, is typically a two-step

process.[4] The general procedure involves the reaction of maleic anhydride with a substituted

aniline to form an N-arylmaleamic acid intermediate, followed by cyclodehydration to yield the

final maleimide.

Step 1: Formation of N-(3-chlorophenyl)maleamic acid

Dissolve maleic anhydride in a suitable solvent such as acetic acid or ether in a round-

bottom flask equipped with a stirrer.[4][5]

Slowly add an equimolar amount of 3-chloroaniline to the solution while stirring.

The reaction is typically carried out at room temperature.

The resulting N-(3-chlorophenyl)maleamic acid often precipitates from the solution.

Isolate the precipitate by vacuum filtration and wash with a small amount of cold solvent.
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Step 2: Cyclodehydration to N-(3-chlorophenyl)maleimide

Suspend the dried N-(3-chlorophenyl)maleamic acid in acetic anhydride containing a

catalytic amount of sodium acetate.[4]

Heat the mixture, for example, in a water bath at 85–95 °C, with stirring for approximately

one hour.[4]

Cool the reaction mixture to room temperature and then in an ice bath to induce precipitation

of the N-(3-chlorophenyl)maleimide.

Collect the product by vacuum filtration and wash thoroughly with cold water.

The crude product can be purified by recrystallization from a suitable solvent, such as

ethanol.[4]

Characterization Methods
Standard analytical techniques are employed to confirm the structure and purity of the

synthesized N-(3-chlorophenyl)maleimide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded

using a spectrometer, typically in deuterated chloroform (CDCl₃) or deuterated dimethyl

sulfoxide (d₆-DMSO), to elucidate the chemical structure.[1]

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to

determine the molecular weight and fragmentation pattern of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional

groups present in the molecule, such as the carbonyl groups of the imide ring.

Melting Point Determination: The melting point is measured to assess the purity of the

synthesized compound.

Visualizations
Synthesis Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.chemistry-online.com/lab/experiments/preparation-chlorophenyl-maleimide/
https://www.chemistry-online.com/lab/experiments/preparation-chlorophenyl-maleimide/
https://www.chemistry-online.com/lab/experiments/preparation-chlorophenyl-maleimide/
https://www.tandfonline.com/doi/full/10.1080/17518253.2019.1609596
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073901?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates the general two-step synthesis of N-(3-

chlorophenyl)maleimide.

Step 1: Amic Acid Formation

Step 2: Cyclodehydration

Maleic Anhydride +

3-Chloroaniline

N-(3-chlorophenyl)maleamic Acid

→ N-(3-chlorophenyl)maleimideAcetic Anhydride,
Sodium Acetate, Heat

Click to download full resolution via product page

Caption: Two-step synthesis of N-(3-chlorophenyl)maleimide.

Proposed Mechanism of Action: Thiol-Michael Addition
The biological activity of maleimides is often attributed to their ability to act as Michael

acceptors, reacting with nucleophilic groups in biological macromolecules. A primary target is

the thiol group of cysteine residues in proteins.[6][7]
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Reaction Details

N-(3-chlorophenyl)maleimide
(Electrophile)

Thioether Adduct
(Covalent Bond)

Protein-SH
(Nucleophile)

This covalent modification can
alter protein structure and function,

leading to downstream biological effects.

Click to download full resolution via product page

Caption: Michael addition of a protein thiol to the maleimide ring.

Potential Downstream Signaling Pathway: Apoptosis
Induction
Based on studies with related maleimide compounds like N-(1-pyrenyl) maleimide, a potential

mechanism for inducing apoptosis involves the oligomerization of pro-apoptotic proteins such

as Bak, leading to mitochondrial dysfunction.[8]
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N-(3-chlorophenyl)maleimide

Target Protein(s)
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Bak Oligomerization

Mitochondrial Dysfunction
(Loss of Δψm)

Cytochrome C Release

Apoptosis
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Caption: Proposed apoptosis induction pathway for a maleimide compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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